ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a fused ring system combining pyridine and benzoxazepine moieties, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst and solvent, such as 1,4-dioxane, at elevated temperatures (around 100°C) . This reaction leads to the formation of benzoxazepine derivatives, which can then be further functionalized to obtain the desired compound.
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) for Fischer indole synthesis and palladium catalysts for Suzuki–Miyaura coupling reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a scaffold for drug development targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .
Comparison with Similar Compounds
Ethyl (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate can be compared with other similar compounds, such as:
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a different ring system but exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of pyridine and benzoxazepine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-oxopyrido[2,3-b][1,5]benzoxazepin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-21-14(19)10-18-12-7-3-4-8-13(12)22-15-11(16(18)20)6-5-9-17-15/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIEPJANFEVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.